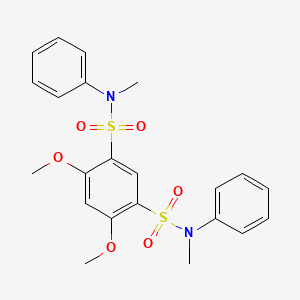
2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide
Vue d'ensemble
Description
2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide is a complex organic compound that features a bromine atom, a sulfonyl group, and multiple methoxy groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide typically involves multiple steps:
Sulfonylation: The sulfonyl group can be introduced by reacting the brominated benzamide with a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfones.
Reduction: Formation of sulfides.
Applications De Recherche Scientifique
2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and methoxy groups can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dichlorophenyl)benzamide
Uniqueness
2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide is unique due to the presence of both sulfonyl and multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can provide enhanced stability, solubility, and specificity in various applications compared to its analogs.
Propriétés
IUPAC Name |
2-bromo-N-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO6S/c1-28-16-10-8-15(9-11-16)24(22(25)18-6-4-5-7-19(18)23)31(26,27)17-12-13-20(29-2)21(14-17)30-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDMZMRIDZSUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4153927.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B4153940.png)
![4-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4153945.png)



![4-[3-[3-[3-(6-Methoxypyridazin-3-yl)phenyl]pyrazol-1-yl]propyl]morpholine](/img/structure/B4153965.png)

![1-(cyclopropylmethyl)-2-oxo-3-{[6-(trifluoromethyl)pyridin-3-yl]methyl}-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B4153996.png)

![N-(4-methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]isonicotinamide](/img/structure/B4154029.png)

![N-(4-methoxyphenyl)-2-methyl-N-[(3-nitrophenyl)sulfonyl]propanamide](/img/structure/B4154040.png)
